molecular formula C18H14ClNO5 B12216651 6-chloro-N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12216651
M. Wt: 359.8 g/mol
InChI Key: YIKCBRHTJOLSTP-UHFFFAOYSA-N
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Description

6-chloro-N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a chromene core substituted with a chloro group, dimethoxyphenyl group, and a carboxamide moiety. Its molecular formula is C18H14ClNO5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-4-oxo-4H-chromene-2-carboxylic acid with 2,4-dimethoxyaniline under acidic conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to enhance the reaction efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chromene core can yield dihydrochromene derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products:

  • Quinone derivatives from oxidation.
  • Dihydrochromene derivatives from reduction.
  • Various substituted derivatives from nucleophilic substitution.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and catalysis.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
  • Used in drug discovery and development as a lead compound.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 6-chloro-N-(2,4-dimethoxyphenyl)nicotinamide
  • 6-chloro-N-(2-ethoxyphenyl)nicotinamide
  • 6-chloro-N-(3-methoxyphenyl)nicotinamide

Comparison: Compared to its analogs, 6-chloro-N-(2,4-dimethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its reactivity and potential for diverse applications, making it a valuable compound in scientific research.

Properties

Molecular Formula

C18H14ClNO5

Molecular Weight

359.8 g/mol

IUPAC Name

6-chloro-N-(2,4-dimethoxyphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H14ClNO5/c1-23-11-4-5-13(16(8-11)24-2)20-18(22)17-9-14(21)12-7-10(19)3-6-15(12)25-17/h3-9H,1-2H3,(H,20,22)

InChI Key

YIKCBRHTJOLSTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)OC

Origin of Product

United States

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